molecular formula C16H22N4O3 B2509743 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034319-44-1

1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No. B2509743
M. Wt: 318.377
InChI Key: UJIWSVLDJFEYNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include the use of carbonyl sulphide and catalytic hydrogenation. For instance, the synthesis of S-4-hydroxybenzyl amine-1-carbothioates from N-(4-hydroxybenzyl)-piperidines and -pyrrolidines with carbonyl sulphide is achieved at moderate temperatures, yielding high product yields through 'insertion' reactions . Additionally, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, involves the catalytic hydrogenation of pyrrolylpyridine, which itself is prepared by condensation reactions . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

Structural characterization of similar compounds is typically performed using spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, including density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . These techniques could be applied to determine the molecular structure of 1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various interactions with reagents and catalysts. For example, the reactions of N-(4-hydroxybenzyl)-piperidines and -pyrrolidines with carbonyl sulphide result in different products depending on the reaction conditions, such as temperature and solvent . Understanding the reactivity of similar functional groups in the target compound could provide insights into its potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For instance, the corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest potential applications in material science . The electrochemical study of such compounds can reveal their interaction with metal surfaces and their efficiency in blocking active sites . These properties are crucial for the development of new materials and pharmaceuticals.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research on enaminones, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, highlights the importance of hydrogen bonding in molecular stability and interactions. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in their crystal structures. Understanding these bonding patterns is essential for drug design, as it impacts the solubility, stability, and binding affinity of potential pharmaceuticals (Balderson et al., 2007).

Synthesis and Antiviral Activity

The synthesis and antiviral activity of certain pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives have been explored, providing insights into the chemical modifications that enhance antiviral properties. This research is indicative of the compound's potential as a starting material for developing new antiviral agents. The methodology employed for synthesis and the evaluation of antiviral activities are pivotal for advancing antiviral drug discovery (Attaby et al., 2006).

Novel Synthesis Methods

Innovative synthesis methods for compounds containing pyrrolidine and piperidine units, such as 3-(pyrrolidin-1-yl)piperidine, are critical for medicinal chemistry. These methods offer streamlined routes to structurally complex diamines, which are significant in the development of therapeutic agents. The synthesis approach can influence the scalability and practicality of producing potential drug candidates (Smaliy et al., 2011).

Antibacterial Activity

The development and antibacterial activity assessment of isoindoline derivatives containing the piperidine motif underscore the compound's utility in generating new antibacterial agents. The microwave-assisted synthesis and the subsequent evaluation of antibacterial efficacy highlight the potential of such compounds in addressing bacterial resistance. This area of research is crucial for the ongoing need for novel antibiotics (Merugu et al., 2010).

Anticancer Activity

The synthesis and evaluation of anticancer activity of piperazine-2,6-dione derivatives demonstrate the relevance of incorporating pyrrolidine and piperidine structures in anticancer drug design. These compounds' ability to exhibit significant anticancer activity against various cancer cell lines is a promising avenue for developing new cancer therapies (Kumar et al., 2013).

properties

IUPAC Name

1-[4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-12(21)19-8-4-13(5-9-19)16(22)20-10-6-14(11-20)23-15-3-2-7-17-18-15/h2-3,7,13-14H,4-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIWSVLDJFEYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

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